2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl and methylphenyl groups adds to its unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of Chlorophenyl and Methylphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions, where the triazole ring acts as a nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiols or disulfides as reagents.
Formation of the Acetohydrazide Moiety: This step involves the condensation of the triazole derivative with an acetohydrazide, typically under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s triazole ring is of interest due to its potential bioactivity. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development and biological studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The presence of the triazole ring and aromatic groups suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The aromatic groups may enhance binding affinity through hydrophobic interactions, while the sulfanyl and acetohydrazide moieties could participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: This compound features a pyridinyl group instead of a methylphenyl group, which may alter its chemical and biological properties.
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:
Uniqueness
The uniqueness of 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H22ClN5O2S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O2S/c1-16-3-5-19(6-4-16)24-29-30-25(31(24)21-11-9-20(26)10-12-21)34-15-23(33)28-27-17(2)18-7-13-22(32)14-8-18/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-17+ |
InChI Key |
CGZRXLFXIVTNGR-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=C(C)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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